molecular formula C₁₄H₆Na₂O₁₄S₂ B058126 alizarin cyanin BBS CAS No. 10114-40-6

alizarin cyanin BBS

Cat. No.: B058126
CAS No.: 10114-40-6
M. Wt: 487.3 g/mol
InChI Key: FKLILKHHYDFNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarin cyanin BBS is an organic sodium salt known for its vibrant color and utility in various scientific applications. It is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid. This compound is primarily used as a hematoxylin substitute in histological staining, providing contrast to biological tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alizarin cyanin BBS involves the sulfonation of alizarin, a naturally occurring anthraquinone derivative. The process typically includes the reaction of alizarin with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions are carefully controlled to ensure the correct degree of sulfonation and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, followed by purification steps such as crystallization and filtration to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alizarin cyanin BBS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the aromatic ring .

Scientific Research Applications

Alizarin cyanin BBS has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Alizarin cyanin BBS is unique due to its specific sulfonation pattern, which provides distinct staining properties and solubility characteristics. This makes it particularly useful in histological applications where precise staining and contrast are required .

Properties

IUPAC Name

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGOVWEZWQBMW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alizarin cyanin BBS
Reactant of Route 2
alizarin cyanin BBS
Reactant of Route 3
alizarin cyanin BBS
Reactant of Route 4
alizarin cyanin BBS
Reactant of Route 5
alizarin cyanin BBS
Reactant of Route 6
alizarin cyanin BBS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.